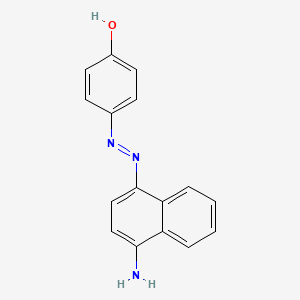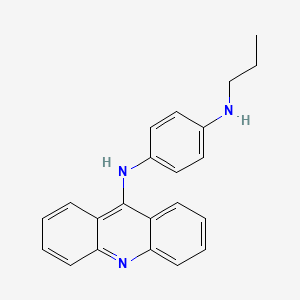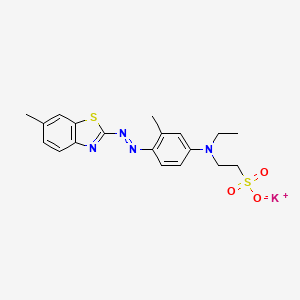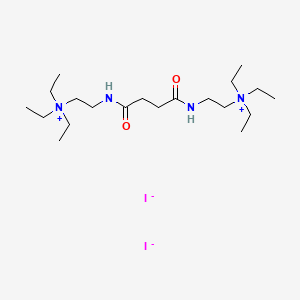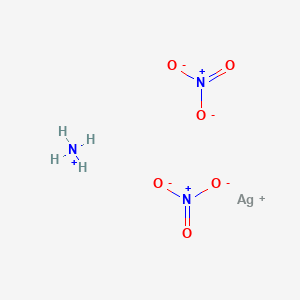
1,6-Hexanediaminium, N,N,N',N'-tetrabutyl-N,N'-diethyl-, bis(ethyl sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) is a quaternary ammonium compound. It is characterized by its unique structure, which includes a hexanediaminium core substituted with butyl and ethyl groups, and is paired with ethyl sulfate anions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) typically involves the quaternization of 1,6-hexanediamine with butyl and ethyl halides, followed by the addition of ethyl sulfate. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) involves its interaction with molecular targets through ionic and hydrophobic interactions. The quaternary ammonium groups facilitate binding to negatively charged sites, while the hydrophobic butyl and ethyl groups interact with lipid membranes and hydrophobic regions of proteins. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) can be compared with other quaternary ammonium compounds such as:
1,6-Hexanediamine, N,N,N’,N’-tetramethyl-: This compound has methyl groups instead of butyl and ethyl groups, leading to different physicochemical properties and applications.
N,N’-Diethyl-1,6-hexanediamine: This compound lacks the butyl groups and has different reactivity and applications.
N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium dihydroxide: This compound has hydroxide anions instead of ethyl sulfate, affecting its solubility and reactivity.
The uniqueness of 1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) lies in its specific combination of substituents and counterions, which confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
68052-49-3 |
|---|---|
Molekularformel |
C30H68N2O8S2 |
Molekulargewicht |
649.0 g/mol |
IUPAC-Name |
dibutyl-[6-[dibutyl(ethyl)azaniumyl]hexyl]-ethylazanium;ethyl sulfate |
InChI |
InChI=1S/C26H58N2.2C2H6O4S/c1-7-13-21-27(11-5,22-14-8-2)25-19-17-18-20-26-28(12-6,23-15-9-3)24-16-10-4;2*1-2-6-7(3,4)5/h7-26H2,1-6H3;2*2H2,1H3,(H,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
VYSDRTJTSAAZPP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[N+](CC)(CCCC)CCCCCC[N+](CC)(CCCC)CCCC.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


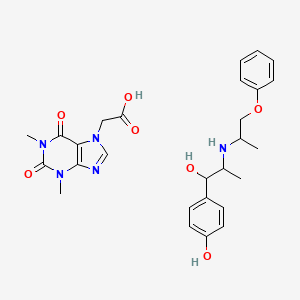

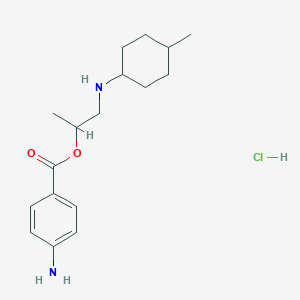
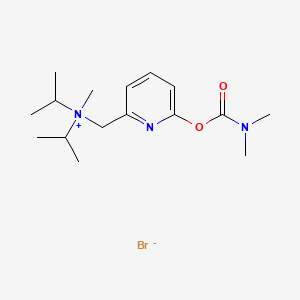
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
